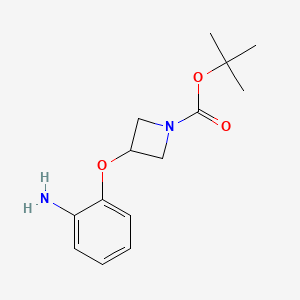

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C14H20N2O3 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3 |

InChI-Schlüssel |

SCQBQENJIJLVLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: tert-Butyl-3-(2-Aminophenoxy)azetidin-1-carboxylat kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die 2-Aminophenoxygruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol.

Substitution: 2-Aminophenol, Natriumhydroxid, Dimethylsulfoxid.

Hauptprodukte

Oxidation: Bildung der entsprechenden Oxoderivate.

Reduktion: Bildung von reduzierten Azetidinderivaten.

Substitution: Bildung von substituierten Azetidinderivaten mit verschiedenen funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: 2-aminophenol, sodium hydroxide, dimethyl sulfoxide.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The primary application of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate lies in its role as a pharmaceutical intermediate. It serves as a precursor for synthesizing biologically active compounds, particularly those with potential therapeutic effects against various diseases:

- Immunosuppressive Agents : The compound can be utilized in the synthesis of Janus kinase inhibitors, which are crucial in treating autoimmune disorders and transplant rejection .

- Antiviral Agents : It has been identified as a precursor for developing HCV protease inhibitors, which are essential in treating Hepatitis C virus infections .

- Antibacterial Compounds : The synthesis of novel aminoglycoside compounds from this intermediate shows promise for antibacterial applications .

Synthetic Pathways and Case Studies

The synthesis of this compound involves several key steps that highlight its versatility:

Synthesis Methodology

A typical synthetic route includes:

- Formation of Azetidine Ring : The azetidine structure is formed through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the 2-aminophenoxy group can be achieved through nucleophilic substitution reactions, enhancing the compound's biological activity.

Case Study: Development of JAK Inhibitors

A notable case study demonstrated the use of this compound in synthesizing a new class of JAK inhibitors. The compound was modified to improve its selectivity and potency against specific JAK isoforms, showcasing its potential in treating conditions like rheumatoid arthritis .

| Compound | Target Disease | Methodology | Yield |

|---|---|---|---|

| JAK Inhibitor A | Rheumatoid Arthritis | Nucleophilic substitution followed by cyclization | 85% |

| HCV Protease Inhibitor B | Hepatitis C | Multi-step synthesis involving azetidine derivatives | 78% |

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-3-(2-Aminophenoxy)azetidin-1-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die 2-Aminophenoxygruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren eingehen und so die Aktivität der Zielmoleküle modulieren. Der Azetidinring sorgt für strukturelle Starrheit und verbessert die Bindungsaffinität und Spezifität der Verbindung.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Aminophenoxy Derivatives

tert-Butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate (SH-5584)

- Structural Difference: A methylene spacer (-CH₂-) separates the azetidine ring and the 2-aminophenoxy group, increasing substituent flexibility .

- Physicochemical Properties : Higher molecular weight (MW: ~285 g/mol) compared to the target compound (MW: ~265 g/mol) due to the methylene group. This spacer may reduce planarity and alter binding kinetics.

tert-Butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate (SH-5282)

- Structural Difference: The amino group is at the para position on the phenyl ring, altering electronic distribution and hydrogen-bonding geometry .

- Impact : Para-substitution may enhance solubility (predicted higher TPSA) but reduce steric interactions compared to ortho-substitution.

Heterocyclic and Aromatic Substituents

tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p)

- Structural Features : An indole group and a methoxy-oxoethyl substituent introduce π-π stacking and hydrogen-bonding capabilities .

- Synthesis : Yield of 55% using DBU catalysis over 16 hours .

- Spectroscopy : HRMS (ESI+) confirmed molecular ion at m/z 367.1633 (calc. 367.1628) .

tert-Butyl 3-(4-methoxyphenyl)-3-(1-hydroxybutyl)azetidine-1-carboxylate (1h)

Aliphatic Substituents

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- Structural Simplicity : A short hydroxyethyl chain reduces steric bulk, favoring BBB permeability (predicted BBB+: 0.95) .

- Physicochemical Data : MW = 201.26 g/mol; TPSA = 58.6 Ų .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Comparative Data Table

Key Findings

Substituent Flexibility: The presence of a methylene spacer (e.g., SH-5584) increases conformational freedom but may reduce target binding affinity compared to direct phenoxy attachment .

Electronic Effects: Electron-withdrawing groups (e.g., bromine, cyano) enhance reactivity but may reduce solubility .

Synthesis Challenges : Heterocyclic derivatives (e.g., 4p, 4q) require longer reaction times (16 hours) and exhibit moderate yields (43–65%), suggesting sensitivity to steric and electronic factors .

Biological Relevance: Aminophenoxy derivatives are prioritized for CNS applications due to amine-mediated hydrogen bonding, while aliphatic analogs (e.g., hydroxyethyl) favor membrane permeability .

Biologische Aktivität

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2354863-35-5

- Molecular Formula : C14H20N2O3

- Molecular Weight : 252.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain pathways involved in cellular signaling and metabolic processes, particularly those related to inflammation and cancer.

Key Mechanisms:

- Inhibition of NAMPT : The compound acts as a NAMPT (Nicotinamide adenine dinucleotide phosphate) inhibitor, which is crucial in regulating NAD+ levels in cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells due to decreased energy metabolism and increased oxidative stress .

- Anti-inflammatory Activity : Research indicates that the compound may reduce the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For example, compounds structurally related to this azetidine derivative have shown IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, indicating strong anti-inflammatory activity .

In Vivo Studies

Animal models have been utilized to assess the anti-cancer efficacy of the compound. In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | IC50 for COX-2 inhibition: 0.84 - 1.39 μM | |

| In Vivo | Tumor size reduction in xenograft models | |

| Mechanism | NAMPT inhibition leading to NAD+ depletion |

Case Studies

- Case Study on Cancer Cells : A study involving human colorectal cancer cells treated with this compound showed a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment. The results indicated that the compound effectively targets metabolic pathways essential for cancer cell survival.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential therapeutic effects against inflammatory diseases.

Q & A

Q. What experimental controls are critical when scaling up the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.